Cas no 2034468-89-6 (tert-butyl 4-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylpiperazine-1-carboxylate)

tert-Butyl 4-[2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core with a sulfhydryl (-SH) group at the 5-position, linked to a piperazine ring via a two-carbon spacer. The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability and facilitating selective deprotection for further functionalization. This structure combines the reactivity of the thiol group with the versatility of the oxadiazole and piperazine moieties, making it valuable in medicinal chemistry and drug design. The Boc group allows controlled manipulation in multi-step syntheses, while the oxadiazole-thiol motif may contribute to metal coordination or covalent binding in bioactive molecules. Its balanced polarity and modular design support applications in protease inhibitors, enzyme modulators, or chelating agents.
tert-butyl 4-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylpiperazine-1-carboxylate structure
2034468-89-6 structure
Product Name:tert-butyl 4-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylpiperazine-1-carboxylate
CAS No:2034468-89-6
MF:C13H22N4O3S
MW:314.403781414032
CID:6101845
PubChem ID:91623999
Update Time:2025-07-02

tert-butyl 4-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylpiperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylpiperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 4-[2-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)ethyl]-, 1,1-dimethylethyl ester
    • TERT-BUTYL 4-[2-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)ETHYL]PIPERAZINE-1-CARBOXYLATE
    • 2034468-89-6
    • tert-butyl 4-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]piperazine-1-carboxylate
    • AKOS025118986
    • tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate
    • F2199-0275
    • Inchi: 1S/C13H22N4O3S/c1-13(2,3)20-12(18)17-8-6-16(7-9-17)5-4-10-14-15-11(21)19-10/h4-9H2,1-3H3,(H,15,21)
    • InChI Key: CRWJAMUFYFQBDD-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCN(CCC2=NNC(=S)O2)CC1

Computed Properties

  • Exact Mass: 314.14126175g/mol
  • Monoisotopic Mass: 314.14126175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 98.5Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 398.3±52.0 °C(Predicted)
  • pka: 4.44±0.70(Predicted)

tert-butyl 4-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylpiperazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2199-0275-5mg
tert-butyl 4-[2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine-1-carboxylate
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tert-butyl 4-[2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine-1-carboxylate
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